3-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA
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Overview
Description
3-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a bromophenyl group, a benzoxazole ring, and a furan carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as triphenylphosphine palladium and bases like potassium phosphate (K3PO4) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds.
Scientific Research Applications
3-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA has several scientific research applications:
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of 3-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . In the context of anticancer research, the compound may interfere with cell signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: This compound shares a similar structure but lacks the benzoxazole ring, which may result in different biological activities.
N-(2-bromophenyl)benzoxazole: This compound contains the benzoxazole ring but differs in the position of the bromophenyl group, potentially affecting its reactivity and applications.
Uniqueness
3-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxazole ring and the furan carboxamide moiety enhances its potential as a versatile compound in various research fields.
Properties
CAS No. |
347336-78-1 |
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Molecular Formula |
C19H12BrN3O3S |
Molecular Weight |
442.3g/mol |
IUPAC Name |
N-[[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H12BrN3O3S/c20-12-4-1-3-11(9-12)18-22-14-10-13(6-7-15(14)26-18)21-19(27)23-17(24)16-5-2-8-25-16/h1-10H,(H2,21,23,24,27) |
InChI Key |
NLJKOVOWXRJBRH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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